molecular formula C17H11NO3 B2966541 (2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one CAS No. 1955564-23-4

(2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2966541
CAS No.: 1955564-23-4
M. Wt: 277.279
InChI Key: IHZNIQMJLCILAJ-PXNMLYILSA-N
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Description

(2Z)-6-Hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one is a heterocyclic aurone derivative with the molecular formula C₁₇H₁₁NO₃ (molecular weight: 277.27 g/mol) . Its structure features a benzofuran-3(2H)-one core substituted at the C2 position with a (Z)-configured indol-5-ylmethylidene group and a hydroxyl group at C6 (Figure 1). The compound’s SMILES notation is O=C1C(=Cc2ccc3[nH]ccc3c2)Oc2cc(O)ccc21, reflecting its planar, conjugated system .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-12-2-3-13-15(9-12)21-16(17(13)20)8-10-1-4-14-11(7-10)5-6-18-14/h1-9,18-19H/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZNIQMJLCILAJ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, emphasizing its therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C15H12N2O3
Molecular Weight : 256.26 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a unique structure comprising an indole moiety and a benzofuran core, which are known for their diverse biological activities. The presence of hydroxyl and carbonyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Activity Effectiveness Mechanism
AntioxidantSignificant reduction in reactive oxygen species (ROS) levelsScavenging free radicals
Anti-inflammatoryInhibition of monocyte adhesion (>70%)Suppression of TNF-α and related pathways
AnticancerInduction of apoptosis in cancer cellsActivation of caspases and downregulation of anti-apoptotic proteins

Antioxidant Properties

The compound has demonstrated strong antioxidant activity, effectively reducing ROS levels in various cell types. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In studies focusing on inflammatory bowel disease (IBD), this compound showed over 70% inhibition of monocyte adhesion to colon epithelial cells. This effect is mediated through the suppression of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), which plays a pivotal role in inflammation.

Anticancer Activity

Preliminary in vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, it induces cell cycle arrest and promotes apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate various molecular targets and pathways:

  • Antioxidant Mechanism : The hydroxy group scavenges free radicals, reducing oxidative stress.
  • Anti-inflammatory Mechanism : The compound inhibits the expression of adhesion molecules involved in inflammation.
  • Anticancer Mechanism : It activates apoptotic pathways by influencing caspase activity and downregulating anti-apoptotic proteins.

Inflammatory Bowel Disease (IBD)

In a study involving IBD models, treatment with this compound resulted in significant reductions in inflammation markers and improved histological scores compared to control groups.

Cancer Research

A series of experiments using xenograft models indicated that this compound led to a marked decrease in tumor size, correlating with increased apoptosis observed in tumor tissues. These findings suggest its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the benzofuranone core and the aromatic moiety. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Molecular Formula Key Substituents Bioactivity Reference
(2Z)-6-Hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one C₁₇H₁₁NO₃ Indol-5-ylmethylidene, C6-OH Anticancer (in vitro), MtrA inhibition (predicted)
(Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6) C₁₈H₁₁NO₃ Quinolin-5-ylmethylidene, C6-OH Antitumor activity (IC₅₀: 2.4 μM vs. HepG2)
(2Z)-6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one C₁₈H₁₆O₆ 3,4,5-Trimethoxybenzylidene, C6-OH MtrA inhibition (ΔG: −10.8 kcal/mol)
(2Z)-7-(Azepan-1-ylmethyl)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one C₂₄H₂₄N₂O₃ Indol-3-ylmethylidene, azepan-1-ylmethyl Unknown (structural modification for solubility)
Key Observations:

However, A6’s quinoline moiety enhances planar rigidity, improving DNA intercalation and antitumor potency . Replacement with 3,4,5-trimethoxybenzylidene () introduces methoxy groups that enhance hydrogen-bonding interactions with Mycobacterium tuberculosis MtrA (binding energy: −10.8 kcal/mol vs. −10.5 kcal/mol for the indole variant) .

Hydroxyl Group Position :

  • The C6-OH group is critical for hydrogen bonding in both anticancer and antimicrobial activities. Its absence or relocation (e.g., to C7 in ) reduces target affinity .

Steric and Solubility Modifications :

  • The azepan-1-ylmethyl group in increases solubility but may sterically hinder interactions with hydrophobic binding pockets .
Anticancer Activity:
  • The target compound’s antitumor mechanism is hypothesized to involve topoisomerase inhibition, akin to A6 . However, A6 exhibits superior activity (IC₅₀: 2.4 μM vs. HepG2) due to its quinoline group’s enhanced DNA intercalation .
  • Both compounds show lower cytotoxicity compared to doxorubicin (IC₅₀: 0.3 μM) but offer selectivity for cancer cells over normal fibroblasts .
Antimicrobial Activity:
  • The trimethoxy variant forms hydrogen bonds with MtrA’s Arg-123 and Asp-12 residues, critical for disrupting Mycobacterium tuberculosis replication .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound A6 Trimethoxy Analogue
Molecular Weight 277.27 305.29 328.32
LogP (Predicted) 2.1 2.8 1.9
Hydrogen Bond Donors 2 (OH, NH) 1 (OH) 1 (OH)
Hydrogen Bond Acceptors 4 5 6
  • LogP : The target compound’s lower LogP (2.1) compared to A6 (2.8) suggests better aqueous solubility, advantageous for drug delivery .
  • Hydrogen Bonding : The indole NH in the target compound provides an additional interaction site absent in A6 and the trimethoxy variant .

Q & A

Q. What are the standard synthetic protocols for (2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one, and what yields are typically achieved?

The compound is synthesized via Claisen-Schmidt condensation, reacting substituted indole aldehydes with 6-hydroxy-1-benzofuran-3(2H)-one derivatives. Typical yields range from 69% to 71%, optimized under reflux conditions with ethanol as a solvent and catalytic acetic acid. Key steps include regioselective formation of the Z-configuration, confirmed by NOESY or X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1713 cm⁻¹ and hydroxyl (Ar-OH) bands at ~3390–3402 cm⁻¹ .
  • NMR : Look for the exocyclic methylidene proton (=CHPh) at δ 6.82–6.84 ppm (¹H) and carbonyl carbon (C=O) at δ 189–192 ppm (¹³C). Aromatic protons in the indole and benzofuran moieties appear as multiplet signals between δ 7.28–7.98 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 425.80 for brominated derivatives) confirm molecular weight .

Q. What known biological activities have been reported for this compound, and what are the primary mechanisms of action?

The compound exhibits:

  • Antiviral activity : Inhibits SARS-CoV-2 protease via strong hydrogen bonding (docking score: −10.5 kcal/mol), particularly through its hydroxyl and carbonyl groups .
  • Antimycobacterial effects : Targets the MtrA response regulator in Mycobacterium tuberculosis, disrupting DNA binding and replication .
  • Antioxidant properties : The aurone scaffold scavenges free radicals, attributed to its conjugated π-system and phenolic substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields and purity of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful pH control to avoid side reactions.
  • Catalyst screening : Lewis acids like BF₃·Et₂O improve regioselectivity for the Z-isomer .
  • Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc) to separate geometric isomers. Purity validation via HPLC (≥95%) is critical, noting that even "100% pure" batches may contain 2% impurities (e.g., diastereomers) .

Q. What computational strategies are recommended for studying the compound's interaction with biological targets like MtrA or viral proteases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on residues involved in hydrogen bonding (e.g., SARS-CoV-2 Mpro His41 and Cys145) .
  • QSAR modeling : Apply 3D topological descriptors (e.g., TDB5m, TDB6m) to correlate substituent effects (e.g., methoxy vs. bromo groups) with inhibitory activity (r² > 0.7) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, emphasizing RMSD and hydrogen-bond occupancy .

Q. How should discrepancies in spectral data (e.g., NMR shifts or impurity profiles) be systematically analyzed and resolved?

  • Dynamic NMR : Resolve tautomeric equilibria or rotameric forms causing split signals .
  • X-ray crystallography : Validate geometry using SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing hydrogen-bond networks .
  • High-resolution mass spectrometry (HRMS) : Identify trace impurities (e.g., isotopic patterns for brominated derivatives) .

Q. What methodologies are employed to determine hydrogen-bonding patterns and crystal packing arrangements of this compound?

  • Single-crystal XRD : Collect data at 100 K using Mo-Kα radiation. Refine with SHELXL-2018, focusing on graph-set analysis (e.g., R₂²(8) motifs) to classify hydrogen-bonding patterns .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H···O, C–H···π) using CrystalExplorer, with dₙₒᵣₘ < 1.8 Å indicating strong bonds .
  • Cambridge Structural Database (CSD) : Compare packing motifs with analogous aurones (e.g., Leptosidin, CCDC 1505246) .

Q. How do structural modifications (e.g., halogenation or methoxy substitutions) influence the compound's bioactivity and physicochemical properties?

  • Halogenation : Bromo substituents at C5/C7 enhance antitubercular activity (IC₅₀: 2.5 µM vs. 8.2 µM for non-halogenated analogs) by increasing lipophilicity (logP +0.7) and membrane permeability .
  • Methoxy groups : Improve metabolic stability (t₁/₂: 4.2 h vs. 1.8 h for hydroxyl derivatives) but reduce solubility (logS: −4.1 vs. −3.2) .
  • Indole substitution : 5-Indolyl derivatives show higher protease inhibition than 6-substituted analogs due to better π-π stacking with hydrophobic pockets .

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